

Spectroscopic Profile of Methyl Citrates: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **methyl citrate**, with a primary focus on tri**methyl citrate** due to the extensive availability of experimental data. It includes detailed analyses of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers and professionals involved in the identification, characterization, and quality control of citric acid esters.

Introduction to Methyl Citrates

Methyl citrates, the methyl esters of citric acid, are important compounds in various industrial and research applications. Depending on the degree of esterification, mono-, di-, and tri**methyl citrate** can be formed. These compounds find use as non-toxic plasticizers, flavoring agents, and intermediates in chemical synthesis. Accurate spectroscopic characterization is crucial for their identification and for ensuring purity. This guide focuses primarily on tri**methyl citrate**, the most extensively characterized of the methyl esters.

Spectral Data of Trimethyl Citrate

Tri**methyl citrate** (CAS 1587-20-8) is the full methyl ester of citric acid, with the chemical formula $C_9H_{14}O_7$ and a molecular weight of 234.20 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for tri**methyl citrate**.

Table 1: ¹H NMR Spectroscopic Data for Trimethyl Citrate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
2.85	dd	4H	-CH ₂ -	J ₁ = 15.4 Hz, J ₂ = 27.2 Hz
3.60	S	6H	2 x -OCH₃ (C1 and C3 esters)	
3.72	S	3H	-OCH₃ (C2 ester)	
4.50	br s	1H	-ОН	•
Solvent: acetone-d ₆ [1][2]				

Table 2: Predicted ¹³C NMR Spectroscopic Data for Tri**methyl Citrate**

Predicted Chemical Shift (δ) ppm	Assignment
~171	C=O (Ester carbonyls at C1 and C3)
~170	C=O (Ester carbonyl at C2)
~70	C-OH (Quaternary carbon at C2)
~52	-OCH₃ (Methyl groups of esters)
~43	-CH ₂ - (Methylene carbons)
Note: Experimental ¹³ C NMR data with full assignments is not readily available in the cited literature. Predicted values are based on typical chemical shifts for similar functional groups.	



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of tri**methyl citrate** shows characteristic absorptions for its hydroxyl and ester functional groups.

Table 3: IR Absorption Bands for Trimethyl Citrate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3500	Strong, Broad	O-H stretch (hydroxyl group)
~2950	Medium	C-H stretch (aliphatic)
~1735	Strong, Sharp	C=O stretch (ester carbonyl)
~1200	Strong	C-O stretch (ester)

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The GC-MS data for tri**methyl citrate** reveals a characteristic fragmentation pattern.

Table 4: Mass Spectrometry Data for Trimethyl Citrate



m/z	Relative Intensity	Proposed Fragment
234	Low	[M] ⁺ (Molecular Ion)
175	High	[M - COOCH₃]+
143	High	[M - CH ₂ COOCH ₃ - OCH ₃] ⁺ or [M - COOCH ₃ - CH ₃ OH] ⁺
101	High	[M - COOCH3 - CH2COOCH3 - CH3]+

Note: The fragmentation pattern is consistent with the structure of trimethyl citrate, showing characteristic losses of methoxycarbonyl and other related groups.[3]

Spectral Data of Dimethyl Citrate

Data for dimethyl citrate is less common. The following represents predicted and available data for 1,5-dimethyl citrate.

Table 5: ¹H NMR Spectroscopic Data for 1,5-Dimethyl Citrate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.62	S	6H	2 x -OCH₃
2.93	d	2H	-CH ₂ -
2.84	d	2H	-CH ₂ -

Solvent: Not specified,

likely CDCl₃ or DMSO-d₆.[1]

Table 6: Predicted ¹³C NMR Spectroscopic Data for 1,5-Dimethyl Citrate



Predicted Chemical Shift (δ) ppm	Assignment
~175	C=O (Carboxylic acid)
~171	C=O (Ester)
~73	C-OH (Tertiary alcohol)
~52	-OCH₃
~43	-CH ₂ -
[1]	

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize **methyl citrates**.

NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

- Weigh approximately 5-10 mg of the purified methyl citrate for ¹H NMR and 20-50 mg for ¹³C NMR.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d, or DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.
- Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer.



- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the ¹H NMR spectrum. Typically, 8 to 16 scans are sufficient.
- Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Data Analysis:

- Process the raw data (FID) by applying a Fourier transform.
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is a common and convenient setup.

Sample Preparation (ATR method):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.



- Place a small amount of the solid methyl citrate sample directly onto the ATR crystal, ensuring good contact.
- Apply pressure using the instrument's pressure arm to ensure a good interface between the sample and the crystal.

Data Acquisition:

- Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-tonoise ratio.
- The data is usually collected over a range of 4000-400 cm⁻¹.

Data Analysis:

- The background spectrum is automatically subtracted from the sample spectrum.
- Identify the characteristic absorption bands and correlate them with specific functional groups (e.g., O-H, C=O, C-O).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is suitable for a volatile compound like tri**methyl citrate**.

Sample Preparation:

 Prepare a dilute solution of the methyl citrate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Acquisition (GC-MS):

- Inject a small volume (e.g., 1 μL) of the sample solution into the GC.
- The GC will separate the components of the sample, and the methyl citrate will elute at a specific retention time.



- As the compound elutes from the GC column, it enters the MS ion source.
- In the EI source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
- The ions are then transferred into the mass analyzer (e.g., quadrupole, time-of-flight).
- The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Data Analysis:

- Identify the molecular ion peak ([M]+), which corresponds to the molecular weight of the compound.
- Analyze the fragmentation pattern by identifying the major fragment ions.
- Propose fragmentation pathways that explain the observed peaks, which can provide structural confirmation.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like **methyl citrate**.



Sample Preparation Synthesis of Methyl Citrate Purification (e.g., Recrystallization) Provides C-H framework Identifies functional groups Spectroscopic Analysis NMR Spectroscopy (¹H and ¹³C) Structure Elucidation Structure Confirmation

Spectroscopic Analysis Workflow for Methyl Citrate

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Caption: General workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of **methyl citrate**.

This guide provides a foundational understanding of the spectroscopic characteristics of **methyl citrates**. For further in-depth analysis, it is recommended to consult specialized spectroscopic databases and perform experimental validation.

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References

- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Trimethyl citrate | C9H14O7 | CID 74112 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl Citrates: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3326548#spectral-data-of-methyl-citrate-nmr-ir-mass-spec]

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